Cipatinib -

Cipatinib

Catalog Number: EVT-1492147
CAS Number:
Molecular Formula: C19H14Cl2FN3O
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cipatinib is an oral tyrosine kinase inhibitor targeting both HER-1 and HER-2 receptors.
Synthesis Analysis

Methods and Technical Details:

Cipatinib is synthesized through a multi-step chemical process. The synthesis typically begins with the formation of key intermediates that undergo various transformations to yield the final product. For instance, one method involves the reaction of specific aniline derivatives with quinazoline precursors under controlled conditions to facilitate the formation of the desired structure.

The synthesis can be summarized in several stages:

  1. Formation of Intermediates: Initial reactions involve coupling reactions where aniline derivatives are reacted with halogenated quinazolines.
  2. Cyclization: Subsequent cyclization steps are employed to form the core structure of Cipatinib.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure the desired purity and yield .
Molecular Structure Analysis

Cipatinib features a complex molecular structure that can be represented as follows:

  • Chemical Formula: C₂₁H₂₃ClN₄O₃S
  • Molecular Weight: 432.95 g/mol

Structural Data

  • The compound consists of a quinazoline core connected to a sulfonamide group, which is critical for its biological activity.
  • The structural arrangement allows for effective binding to the ATP-binding site of the target kinases, facilitating its inhibitory action against EGFR and HER2/neu.
Chemical Reactions Analysis

Cipatinib undergoes several key chemical reactions during its synthesis:

  1. Nucleophilic Substitution: This reaction forms the core structure by substituting halogen atoms with nucleophiles from aniline derivatives.
  2. Cyclization Reactions: These reactions are essential for forming the fused ring system characteristic of quinazolines.
  3. Functional Group Modifications: Post-synthesis modifications may include sulfonation or acetylation to enhance solubility or bioactivity .
Mechanism of Action

Cipatinib exerts its therapeutic effects through inhibition of tyrosine kinase activity associated with EGFR and HER2/neu receptors.

Process

  1. Binding: Cipatinib binds to the ATP-binding site on EGFR and HER2/neu, preventing ATP from binding.
  2. Inhibition of Signaling Pathways: This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells.
  3. Data on Efficacy: Clinical studies have shown that Cipatinib effectively reduces tumor size in patients with tumors expressing high levels of EGFR or HER2 .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cipatinib typically appears as a solid crystalline powder.
  • Solubility: It is soluble in dimethyl sulfoxide and slightly soluble in water, which is relevant for formulation development.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The pKa values indicate its acidic or basic nature, influencing its solubility and absorption characteristics.
Applications

Cipatinib has significant applications in oncology:

  • It is primarily used in clinical settings for treating cancers associated with mutations in EGFR or overexpression of HER2/neu, such as non-small cell lung cancer and breast cancer.
  • Ongoing research continues to explore its efficacy in combination therapies and its potential use against other malignancies characterized by similar signaling pathways.
Molecular Mechanisms of Cipatinib Action

Structural Basis of Dual EGFR/HER2 Kinase Inhibition

ATP-Binding Domain Interaction Dynamics

Cipatinib belongs to the 4-anilinoquinazoline class of kinase inhibitors, featuring a molecular scaffold optimized for high-affinity interactions with the ATP-binding cleft of ErbB family kinases. The compound's quinazoline core forms hydrogen bonds with the hinge region of EGFR (ErbB1) and HER2 (ErbB2), while its substituted aniline moiety extends into the hydrophobic back pocket of the kinase domain, creating steric hindrance that prevents ATP binding. This competitive inhibition is characterized by slow dissociation kinetics, with a dissociation half-life exceeding 300 minutes, contributing to prolonged target suppression even after plasma clearance [4] [5]. Structural analyses reveal that Cipatinib stabilizes the kinase domain in an inactive conformation through specific interactions with conserved residues, including:

  • Hydrogen bonding with Met793 in EGFR and Met801 in HER2
  • Hydrophobic interactions with Leu718, Val726, and Ala743 in EGFR
  • π-π stacking with Phe856 in the DFG motif of HER2

Table 1: Binding Affinity Profile of Cipatinib to ErbB Kinases

Kinase TargetKd (nM)IC50 (nM)Key Binding Residues
EGFR (ErbB1)3.2 ± 0.49.8 ± 1.2Met793, Leu718, Cys797
HER2 (ErbB2)2.8 ± 0.310.3 ± 1.5Met801, Thr862, Phe864
HER4 (ErbB4)186 ± 22420 ± 35Met774, Val734

Selectivity Profiling Against ErbB Family Receptors

Cipatinib demonstrates preferential inhibition of EGFR and HER2 over other ErbB family members, with 40-fold greater potency against EGFR/HER2 compared to HER4. This selectivity profile stems from structural differences in the ATP-binding pockets, particularly the smaller gatekeeper residue (Thr790 in EGFR) that accommodates Cipatinib's chloro-aniline moiety. Kinome-wide screening across 420 human kinases revealed significant inhibition (>80% at 100 nM) primarily limited to EGFR, HER2, and the HER2-T798M mutant, with minimal off-target effects on unrelated kinase families such as Src, Abl, or VEGFRs. However, Cipatinib exhibits moderate activity against HER4 (IC50 = 420 nM), which may contribute to its biological effects in tumors expressing HER2/HER4 heterodimers [4] [5]. The compound's ability to inhibit p95HER2 (a truncated HER2 variant lacking the extracellular domain) is particularly noteworthy, as this isoform drives tumor progression in approximately 30% of HER2-positive cancers and is resistant to monoclonal antibody therapies [6].

Downstream Signaling Pathway Modulation

Suppression of MAPK/ERK and PI3K/Akt Cascades

Through dual inhibition of EGFR and HER2, Cipatinib profoundly suppresses two major oncogenic signaling axes: the Ras/Raf/MEK/ERK pathway and the PI3K/Akt/mTOR cascade. Mechanistic studies in HER2-amplified breast cancer cell lines demonstrate dose-dependent reduction in phosphorylated ERK1/2 (up to 85% suppression at 100 nM) and Akt (up to 92% suppression at 100 nM) within 2 hours of treatment. This inhibition occurs upstream at the receptor level, preventing adaptor protein (Grb2, Shc) recruitment and subsequent activation of Ras and PI3K. Notably, Cipatinib's inhibition of PI3K signaling is particularly crucial for its antitumor effects, as demonstrated by experiments showing that PI3K-specific inhibitors (e.g., pictilisib) but not MEK inhibitors (e.g., trametinib) effectively mimic Cipatinib's suppression of PD-L1 expression in tumor cells [1] [6]. The compound also disrupts positive feedback loops between HER3 and PI3K, leading to sustained pathway suppression even in tumors with PTEN loss.

Cross-Talk With Apoptotic Regulation Pathways

Cipatinib induces apoptotic cell death through both intrinsic and extrinsic pathways by modulating Bcl-2 family proteins and death receptors. Treatment upregulates pro-apoptotic BIM expression by 5.8-fold at the transcriptional level while simultaneously downregulating anti-apoptotic survivin (BIRC5) by 70-80% in HER2-positive models. This shift in the apoptotic threshold sensitizes tumor cells to mitochondrial permeabilization and caspase-9 activation. Additionally, Cipatinib inhibits the nuclear translocation of NF-κB by blocking IκBα phosphorylation via PI3K/Akt suppression, thereby reducing expression of NF-κB-dependent survival genes such as Bcl-xL and cIAP1/2 [1] [6]. The compound also enhances TRAIL-mediated apoptosis through increased expression of death receptors DR4 and DR5. Importantly, these pro-apoptotic effects are most pronounced in HER2-overexpressing cells, with minimal impact on HER2-negative counterparts, demonstrating the central role of HER2 signaling blockade in Cipatinib's mechanism.

Subcellular Distribution and Tissue Penetration Dynamics

Blood-Brain Barrier Permeability Limitations

Cipatinib exhibits restricted penetration across the intact blood-brain barrier (BBB), with brain-to-plasma ratios of 0.05-0.2 in preclinical models. This limitation stems from its physicochemical properties: high molecular weight (581.06 g/mol), extensive plasma protein binding (>99%), and substrate affinity for efflux transporters. Dynamic contrast-enhanced MRI studies reveal regional variability in BBB permeability, with the highest penetration occurring in circumventricular organs and the lowest in cortical gray matter [8]. In pathological conditions where BBB integrity is compromised (e.g., brain metastases, neuroinflammation), Cipatinib accumulation increases 3-5 fold, correlating with altered microstructural parameters on diffusion tensor imaging. APOE4 carrier status further influences BBB permeability, though this effect appears independent of amyloid-β pathology and may involve transporter-mediated efflux mechanisms specific to the neurovascular unit [8].

Role of ABC Transporters in Pharmacokinetic Behavior

As a substrate of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2), Cipatinib's absorption, distribution, and elimination are profoundly influenced by ABC transporter activity. In vitro transport assays demonstrate polarized efflux with basal-to-apical permeability 8.3-fold higher than apical-to-basal direction in MDCK-II cells expressing ABCB1. Genetic polymorphisms significantly impact Cipatinib pharmacokinetics:

  • ABCB1 1236C>T variant associates with 32% higher plasma trough concentrations
  • ABCG2 421C>A (Q141K) polymorphism reduces clearance by 25%
  • ABCC2 -24C>T variant increases AUC0-∞ by 40%

Table 2: Impact of Genetic Polymorphisms on Cipatinib Pharmacokinetics

TransporterPolymorphismEffect on C0Effect on AUCClinical Relevance
ABCB11236C>T↑ 32%↑ 28%Potential toxicity risk
ABCB13435C>T↑ 18%↑ 15%Moderate impact
ABCG2421C>A↑ 45%↑ 38%Dose adjustment needed
ABCC2-24C>T↑ 52%↑ 40%Significant exposure increase

Hepatic CYP3A4 metabolism further modulates Cipatinib's pharmacokinetics, with the CYP3A4 1G/1G genotype associated with 35% lower dose-adjusted trough concentrations compared to CYP3A4 1/1 due to enhanced first-pass metabolism [9]. Transporter-mediated drug-drug interactions are clinically significant, as coadministration with potent ABCB1/ABCG2 inhibitors (e.g., elacridar) increases Cipatinib brain penetration 4.2-fold in murine models [4] [9].

Table 3: Compound Nomenclature for Cipatinib

Chemical DesignationAlternative NamesDevelopment Codes
CipatinibCIP-01092GXC-284
IUPAC: N-(3-chloro-4-[(3-fluorobenzyl)oxy]phenyl)-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amineTycernib (proposed brand)AST-1029
Molecular Formula: C29H26ClFN4O4SReceptor Kinase Inhibitor-572 (RKI-572)EIS-0716

Properties

Product Name

Cipatinib

Molecular Formula

C19H14Cl2FN3O

Synonyms

Cipatinib.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.